Phoriospongin B

Beschreibung

Eigenschaften

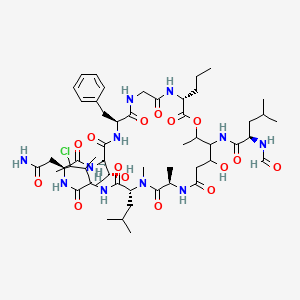

Molekularformel |

C53H84ClN11O15 |

|---|---|

Molekulargewicht |

1150.7 g/mol |

IUPAC-Name |

(2R)-N-[(3R,9S,12R,15S,21R,24R)-15-(2-amino-2-oxoethyl)-9-benzyl-18-(3-chlorobutan-2-yl)-28-hydroxy-12-[(1R)-1-hydroxyethyl]-22,24,30-trimethyl-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-3-propyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclotriacont-29-yl]-2-formamido-4-methylpentanamide |

InChI |

InChI=1S/C53H84ClN11O15/c1-12-16-34-53(79)80-32(10)45(64-47(73)35(57-25-66)19-26(2)3)39(68)23-41(70)58-30(8)52(78)65(11)38(20-27(4)5)49(75)62-43(28(6)29(7)54)50(76)61-37(22-40(55)69)48(74)63-44(31(9)67)51(77)60-36(21-33-17-14-13-15-18-33)46(72)56-24-42(71)59-34/h13-15,17-18,25-32,34-39,43-45,67-68H,12,16,19-24H2,1-11H3,(H2,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,71)(H,60,77)(H,61,76)(H,62,75)(H,63,74)(H,64,73)/t28?,29?,30-,31-,32?,34-,35-,36+,37+,38-,39?,43?,44-,45?/m1/s1 |

InChI-Schlüssel |

AJMDFTCNUCBHGU-LKEWIQNFSA-N |

Isomerische SMILES |

CCC[C@@H]1C(=O)OC(C(C(CC(=O)N[C@@H](C(=O)N([C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)[C@@H](CC(C)C)NC=O)C |

Kanonische SMILES |

CCCC1C(=O)OC(C(C(CC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)C(C)O)CC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)C(CC(C)C)NC=O)C |

Synonyme |

phoriospongin B |

Herkunft des Produkts |

United States |

Bioassay Directed Fractionation Strategies in the Initial Discovery Phase

The discovery of Phoriospongin B was facilitated by a technique known as bioassay-directed fractionation. nih.govacs.org This method involves the systematic separation of a crude biological extract into smaller fractions and testing each fraction for a specific biological activity. acdlabs.com In the case of this compound, the crude ethanol (B145695) extracts of the marine sponges Phoriospongia sp. and Callyspongia bilamellata were initially screened for nematocidal activity against the parasitic nematode Haemonchus contortus. acs.org

The active extracts were then subjected to a series of chromatographic separation steps. acs.org This process involved partitioning the extract and then using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) to isolate the individual compounds responsible for the observed bioactivity. acs.org The fractions were continuously monitored for their nematocidal effects, guiding the purification process toward the isolation of the active constituents, which were identified as Phoriospongin A and this compound. nih.govacs.org This targeted approach ensures that the chemical isolation efforts are focused on the most biologically relevant molecules within the extract. acdlabs.com

Comprehensive Structural Elucidation of Phoriospongin B

Application of Advanced Spectroscopic Techniques

The structural elucidation of Phoriospongin B is a testament to the power of modern analytical methods. The process involved a detailed analysis of spectroscopic data to define the planar structure and the stereochemistry of this natural product. Researchers relied on a combination of one-dimensional and two-dimensional NMR experiments, complemented by high-resolution mass spectrometry, to unambiguously assign the structure. nih.govuni-duesseldorf.de

NMR spectroscopy served as the cornerstone for determining the structure of this compound. By analyzing the magnetic properties of its atomic nuclei, scientists could map out the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra provided the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. ufrn.br The ¹H NMR spectrum revealed the presence of various types of protons, including those on alpha-carbons of amino acids, on side chains, and amide protons, by their characteristic chemical shifts and coupling constants. uq.edu.au The ¹³C NMR spectrum complemented this by providing the number of distinct carbon environments, distinguishing between carbonyl carbons, alpha-carbons, and carbons in the amino acid side chains. uq.edu.au Specific chemical shift values from these spectra were crucial in identifying the types of amino acid residues present in the molecule. ufrn.br

Table 1: ¹H and ¹³C NMR Data for Selected Residues of this compound (in CD₃OD)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

|---|---|---|

| H-2 | --- | 4.29 (ddd, 11.6, 7.9, 3.6) |

| H-3a | --- | 1.84 (m) |

| H-3b | --- | 1.7 (m) |

| H-4a | --- | 1.46 (m) |

Data sourced from a study on metabolites from Callyspongia species. ufrn.br

Two-dimensional NMR techniques were pivotal in assembling the complete structure of this compound. u-tokyo.ac.jp

COSY (Correlation Spectroscopy) experiments established the proton-proton coupling networks within each amino acid residue, allowing for the tracing of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlated each proton signal with its directly attached carbon atom, confirming the carbon skeleton of the individual residues. ufrn.br

HMBC (Heteronuclear Multiple Bond Correlation) was arguably one of the most critical experiments, as it revealed long-range correlations between protons and carbons (typically 2-3 bonds away). ufrn.bru-tokyo.ac.jp This information was essential for determining the sequence of the amino acid residues by observing correlations between the amide proton of one residue and the alpha-carbon or carbonyl carbon of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided insights into the spatial proximity of protons, which was crucial for determining the relative stereochemistry of the molecule. uq.edu.auu-tokyo.ac.jp By observing NOE cross-peaks between specific protons, the through-space interactions could be mapped, helping to define the folding of the peptide chain and the relative configuration of the stereocenters. u-tokyo.ac.jp

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, providing crucial confirmatory data for the structure elucidated by NMR. uni-duesseldorf.de

Electrospray Ionization Mass Spectrometry (ESIMS) was utilized to ascertain the molecular weight of this compound. nih.gov This soft ionization technique is particularly well-suited for large and thermally labile molecules like depsipeptides, as it allows for their ionization with minimal fragmentation. The ESIMS analysis of this compound provided a clear molecular ion peak, which was a critical piece of data in the initial stages of its characterization. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phoriospongin A |

Ancillary Spectroscopic Methods (e.g., IR, UV-Vis)

While nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry form the cornerstone of structural elucidation, ancillary spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to identify the presence of chromophores, which are parts of a molecule that absorb light in the UV-visible region. libretexts.orgmsu.edumicrobenotes.com In this compound, the presence of aromatic amino acid residues would be expected to produce characteristic absorption maxima in the UV region. While specific UV-Vis data for this compound is not extensively detailed in the primary literature, it is a standard technique used in the initial characterization of such natural products to confirm the presence of aromatic systems. acs.orgnih.govresearchgate.net

Determination of Amino Acid Composition and Sequence

A critical step in the structural elucidation of this compound was the identification of its constituent amino acids and their sequence within the cyclic structure. acs.orgnih.gov

Acid Hydrolysis and Derivatization Approaches

To break down the complex depsipeptide into its individual amino acid components, acid hydrolysis is a standard and essential procedure. wvu.eduusp.org This process involves heating the peptide in a strong acid, typically 6 M hydrochloric acid, to cleave the amide and ester bonds. wvu.edu

Following hydrolysis, the resulting amino acid mixture is subjected to derivatization. wvu.eduresearchgate.net This chemical modification is necessary to convert the amino acids into derivatives that are more suitable for chromatographic analysis. A common derivatizing agent used in the analysis of this compound is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). mdpi.comnih.gov This reagent reacts with the primary amine group of the amino acids to form diastereomeric adducts that can be readily separated and analyzed.

Chromatographic Analysis of Hydrolysates

The derivatized amino acid hydrolysates of this compound were analyzed using High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of authentic, derivatized amino acid standards, the composition of the peptide was determined. acs.orgnih.gov This analysis revealed the presence of both common and uncommon amino acid residues within the structure of this compound. acs.org

Absolute Configuration Assignment of Chiral Centers

Determining the absolute stereochemistry of the chiral centers within this compound is a crucial aspect of its complete structural characterization. uq.edu.aulibretexts.orgdoubtnut.com

Marfey's Method for Amino Acid Chirality Analysis

Marfey's method was instrumental in assigning the absolute configuration of the amino acid residues in this compound. nih.govmdpi.comuq.edu.au After acid hydrolysis, the resulting amino acids were derivatized with Marfey's reagent (L-FDAA). mdpi.comnih.gov The resulting diastereomeric derivatives of the D- and L-amino acids exhibit different retention times upon HPLC analysis. By comparing the retention times of the derivatives from the this compound hydrolysate with those of known D- and L-amino acid standards derivatized in the same manner, the chirality of each amino acid in the natural product was unambiguously determined. nih.govmdpi.com This method successfully identified the stereochemistry of the amino acid constituents. mdpi.com

Stereochemical Comparison with Related Depsipeptides (e.g., Cyclolithistide (B1250669) A)

The structural elucidation of this compound was also aided by comparison with the known, structurally related depsipeptide, Cyclolithistide A. acs.orgacs.orgnih.govacdlabs.com This comparative approach is valuable for confirming structural assignments and stereochemistry, particularly for unusual or modified amino acid residues. The similarities in the spectroscopic data and the types of amino acid residues between this compound and Cyclolithistide A provided a strong foundation for the structural assignment of the new compound. acs.orgacs.org this compound differs from Cyclolithistide A in its amino acid composition, specifically having an asparagine (Asn) residue in place of a glutamic acid (Glu) residue. u-tokyo.ac.jp

Identification of D-Amino Acid and N-Methylated Residues

The determination of the absolute stereochemistry of the amino acid constituents within this compound, including the identification of non-standard residues, was a critical step in its complete structural elucidation. Researchers employed a combination of chemical degradation, derivatization, and chromatographic techniques to unambiguously assign the configuration of each chiral center.

The primary method utilized for establishing the absolute configuration of the amino acid residues was Marfey's method. mdpi.com This well-established analytical procedure involves the complete acid hydrolysis of the peptide backbone to break it down into its individual amino acid components. nih.gov The resulting mixture of amino acids is then reacted with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. mdpi.commdpi.com This reaction creates diastereomeric derivatives of the amino acids, which, unlike the original enantiomers, have distinct physical properties and can be separated and analyzed using standard reverse-phase high-performance liquid chromatography (HPLC). nih.govnih.gov By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute stereochemistry of each residue was successfully determined. mdpi.com

The structural analysis of this compound was also significantly aided by detailed spectroscopic comparison to the known depsipeptide, cyclolithistide A. acs.org this compound is structurally analogous to cyclolithistide A, with the key difference being the substitution of an asparagine (Asn) residue in this compound for a glutamic acid (Glu) residue in cyclolithistide A. u-tokyo.ac.jp This comparative analysis was crucial for identifying the N-methylated residue. Cyclolithistide A contains an N-methyl-leucine (Me-Leu) residue, and through this structural correlation, this compound was also determined to possess one N-methyl-leucine residue. u-tokyo.ac.jp The presence of this N-methylated amino acid is a common feature in this class of cyclic depsipeptides, often influencing the peptide's conformation and biological activity. mdpi.com

The combination of these methods provided a clear and definitive assignment for the non-standard residues within the this compound macrocycle.

Research Findings on Amino Acid Analysis

| Analytical Step | Method | Purpose | Reference |

|---|---|---|---|

| Peptide Digestion | Acid Hydrolysis (6N HCl) | Cleavage of amide and ester bonds to release individual amino acid constituents. | nih.gov |

| Chiral Derivatization | Marfey's Method | Reaction of amino acid hydrolysate with a chiral reagent (FDAA) to form separable diastereomers. | mdpi.commdpi.com |

| Stereochemistry Determination | High-Performance Liquid Chromatography (HPLC) | Separation of diastereomeric derivatives and comparison with standards to assign D- or L-configuration to each amino acid. | mdpi.comnih.govnih.gov |

| Structural Comparison | Spectroscopic Analysis and Literature Comparison | Correlation with the known structure of cyclolithistide A to confirm residue identity, including the N-methylated amino acid. | acs.orgu-tokyo.ac.jp |

Identified N-Methylated Residue in this compound

| Residue | Abbreviation | Method of Identification | Reference |

|---|---|---|---|

| N-methyl-leucine | Me-Leu | Identified through structural comparison with cyclolithistide A. | u-tokyo.ac.jp |

Biological Activities and Mechanistic Insights of Phoriospongin B

Nematocidal Activity of Phoriospongin B

This compound, along with its counterpart Phoriospongin A, was first identified from the Australian marine sponges Phoriospongia sp. and Callyspongia bilamellata. wikipedia.orgacs.org Bioassay-directed fractionation of extracts from these sponges led to the isolation of these two new nematocidal depsipeptides. acs.orgnih.gov

Efficacy Against Specific Parasitic Nematode Species (e.g., Haemonchus contortus)

Research has highlighted the potent in vitro activity of this compound against the economically significant gastrointestinal nematode of small ruminants, Haemonchus contortus. nih.gov Studies have shown that this compound exhibits significant nematocidal effects against this parasitic species. nih.gov The high prevalence of anthelmintic resistance in H. contortus populations globally underscores the importance of discovering new compounds like this compound with novel modes of action. veterinaryworld.org

The following table summarizes the reported efficacy of this compound against Haemonchus contortus.

| Compound | Target Organism | Efficacy Metric | Reported Value |

| This compound | Haemonchus contortus | LD99 | 194 µg/mL |

Comparative Analysis of Anthelmintic Potency with Reference Compounds

When compared to its analog, Phoriospongin A, this compound displays slightly lower, yet still significant, nematocidal activity against H. contortus. Phoriospongin A has a reported LD99 of 100 μg/mL against this nematode. nih.gov The anthelmintic potencies of both Phoriospongin A and B are notable, especially in the context of increasing resistance to conventional drugs like levamisole (B84282) and ivermectin. msdvetmanual.comnih.gov

Elucidation of Biological Mechanisms of Action

The precise mechanisms through which this compound exerts its nematocidal effects are still under investigation. However, initial research points towards specific cellular and molecular interactions.

Investigation of Cellular and Molecular Targets

While the specific molecular targets of this compound have not been fully elucidated, the activity of related cyclic depsipeptides suggests potential interactions with cellular membranes or specific proteins crucial for nematode survival. nih.govfrontiersin.org The structural characteristics of depsipeptides often allow them to disrupt ion gradients across cell membranes or interfere with essential enzyme functions. researchgate.net Further research is needed to pinpoint the exact molecular binding sites and the downstream consequences of these interactions in nematodes.

Exploration of Intracellular Pathways Modulated by this compound

The modulation of intracellular signaling pathways is a key aspect of how many bioactive compounds exert their effects. nih.govfrontiersin.orgoaepublish.comnih.govnews-medical.net For this compound, it is hypothesized that its interaction with cellular targets triggers a cascade of events within the nematode's cells, ultimately leading to paralysis and death. The disruption of normal cellular processes, such as energy metabolism or neuromuscular coordination, are likely outcomes of the compound's activity. beilstein-journals.org However, specific studies detailing the intracellular pathways affected by this compound are currently lacking.

Spectrum of Bioactivity within the Cyclic Depsipeptide Family

This compound belongs to the diverse family of cyclic depsipeptides, which are known for a wide range of biological activities. mdpi.commdpi.com These compounds, isolated from various marine organisms, have demonstrated cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov For instance, other marine sponge-derived cyclic depsipeptides like callipeltin C and mirabamides A–D show antifungal activity, while neamphamides exhibit cytotoxicity against human cancer cell lines. mdpi.com The structural similarities between this compound and other bioactive depsipeptides, such as cyclolithistide (B1250669) A, suggest a potentially broader range of biological activities for this compound that have yet to be explored. acs.orgnih.gov

Biosynthetic Investigations and Ecological Context of Phoriospongin B

Hypothesized Biosynthetic Origin in Marine Sponges

Phoriospongin B, a complex depsipeptide, was first identified and isolated from two distinct species of southern Australian marine sponges: Phoriospongia sp. (Order Poecilosclerida) and Callyspongia bilamellata (Order Haplosclerida). acs.orgacs.org The discovery of this structurally unique metabolite in sponges from different taxonomic orders is noteworthy. acs.orgacs.org While the sponge is the organism from which the compound was extracted, there is significant scientific speculation that the true producer is not the sponge itself but rather symbiotic microorganisms residing within the sponge tissue. acs.org This hypothesis is rooted in the structural characteristics of this compound and many similar complex peptides found in sponges, which bear a strong resemblance to metabolites of known microbial origin. acs.org

Marine sponges are host to vast and diverse communities of microorganisms, including bacteria, fungi, and archaea, which can constitute up to 40-60% of the sponge's total biomass. mdpi.comnih.gov These symbiotic relationships are complex and play significant roles in the host's metabolism and survival. nih.gov It is now widely accepted that a substantial number of the bioactive secondary metabolites isolated from sponges are actually synthesized by these microbial symbionts. mdpi.comescholarship.org

The structural complexity of this compound, which features a high proportion of unusual D-amino acids and N-methylated residues, is a hallmark of microbial biosynthesis rather than sponge metabolism. acs.org This has led to the prevailing hypothesis that sponge-associated microbes are the true biosynthetic source of this and other related depsipeptides. acs.org

The theory of microbial production for complex sponge-derived peptides is supported by direct evidence in other cases. For instance, a bicyclic peptide from the lithistid sponge Theonella swinhoei was demonstrated to be produced by a filamentous bacterium that lives in symbiosis with the sponge. acs.org The structural parallels between these microbially-produced peptides and depsipeptides like this compound are striking. acs.org

Furthermore, depsipeptides as a class of molecules are widely distributed in various microorganisms, particularly bacteria and fungi. nih.govmdpi.com The isolation of depsipeptides from invertebrates, such as sponges, is often considered an indicator of an underlying microbial symbiosis. mdpi.com The prospect that these compounds are products of microbial fermentation has significant implications, as it suggests that large-scale production could potentially be achieved through culturing the symbiotic microorganism, bypassing the need to harvest the host sponge. acs.org

Non-Ribosomal Peptide Synthetase (NRPS) Systems in Depsipeptide Formation

The biosynthesis of depsipeptides like this compound is not performed by ribosomes, but by large, enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). nih.govresearchgate.net These enzymatic systems function as molecular assembly lines, building the peptide chain in a stepwise fashion. nih.govrsc.org

An NRPS is typically organized into modules, with each module responsible for the incorporation of a single building block (either an amino acid or a hydroxy acid) into the growing chain. researchgate.netrsc.org A minimal module consists of three core domains:

Adenylation (A) Domain: This domain selects the specific amino acid or hydroxy acid building block and activates it using ATP. nih.govrsc.org

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated building block is then transferred to the T domain, which holds it and the elongating peptide chain via a thioester bond. nih.govrsc.org

Condensation (C) Domain: This domain catalyzes the formation of a peptide (amide) bond between the growing chain held by the T domain of the previous module and the new building block held by the current module's T domain. researchgate.netnih.gov In depsipeptide synthesis, specialized C domains can also catalyze the formation of ester bonds. nih.gov

The process repeats as the chain is passed from one module to the next until the full-length molecule is assembled. The final step is typically catalyzed by a Thioesterase (TE) domain , which releases the completed depsipeptide from the NRPS assembly line, often through an intramolecular cyclization reaction that forms the final ring structure. nih.govnih.gov The incorporation of hydroxy acids in place of amino acids at specific points in the chain is what results in the characteristic ester linkages of a depsipeptide. nih.gov

| NRPS Domain | Function in Depsipeptide Biosynthesis |

| Adenylation (A) | Selects and activates specific amino or hydroxy acid monomers. nih.govrsc.org |

| Thiolation (T/PCP) | Covalently tethers the activated monomers and the growing peptide chain. nih.govrsc.org |

| Condensation (C) | Catalyzes the formation of amide bonds and, in some cases, ester bonds. researchgate.netnih.gov |

| Thioesterase (TE) | Releases the final product, often through cyclization. nih.govnih.gov |

Ecological Significance of this compound in Marine Ecosystems

Secondary metabolites in marine organisms are rarely superfluous; they typically serve critical functions for survival in competitive environments. nih.gov this compound has been identified as a potent nematocidal agent, meaning it is toxic to nematodes (roundworms). acs.orgresearchgate.net

This biological activity strongly suggests that the primary ecological role of this compound is chemical defense. acs.org As sessile (stationary) filter-feeders, sponges are vulnerable to predation, infection, and overgrowth by other organisms. nih.gov The production of toxic compounds like this compound likely serves to deter nematode predators or to prevent parasitic infections, thereby enhancing the survival of the host sponge and its microbial symbiont. In the complex and often resource-limited marine environment, such chemical defenses are a crucial strategy for protecting the organism's niche. frontiersin.org

Synthetic Strategies and Structure Activity Relationships Sar of Phoriospongin B

Challenges Associated with the Total Synthesis of Complex Marine Depsipeptides

The total synthesis of complex marine depsipeptides is a formidable challenge in organic chemistry. These molecules are characterized by their large, conformationally flexible macrocyclic structures, which often contain a mix of amide and ester bonds. Key difficulties include:

Stereochemical Complexity: Marine depsipeptides frequently possess multiple stereocenters, including those within unusual or non-proteinogenic amino acid residues. The precise control of stereochemistry throughout a multi-step synthesis is a significant hurdle.

Macrocyclization: The formation of the large ring (macrolactonization or macrolactamization) is often a low-yield step. High dilution conditions are typically required to favor the intramolecular cyclization over intermolecular polymerization. The conformational preferences of the linear precursor can also hinder an efficient ring-closing reaction.

Sensitive Functional Groups: The presence of various sensitive functional groups requires a carefully orchestrated protecting group strategy to ensure that chemical transformations occur only at the desired positions.

Unusual Residues: The incorporation of rare and structurally complex amino or hydroxy acid units necessitates the development of novel synthetic routes for these specific building blocks.

Synthetic Methodologies and Approaches for Phoriospongin B and its Analogues

A synthetic approach to a molecule like this compound would likely involve a convergent strategy, where different sections of the molecule are synthesized independently before being joined together.

Fragment-Based Assembly Strategies

A fragment-based or convergent synthesis is generally preferred for complex molecules like this compound. This approach involves the chemical synthesis of several key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. The advantages of this strategy include:

Flexibility for Analogue Synthesis: This approach allows for the modification of individual fragments, facilitating the synthesis of a library of analogues for structure-activity relationship studies.

Key Bond-Forming Reactions (e.g., Peptide and Ester Bond Formation, Macrolactonization)

The construction of a depsipeptide like this compound relies on a set of crucial bond-forming reactions:

Peptide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) are used to form the amide linkages between the amino acid residues. The choice of coupling reagent and conditions is critical to avoid racemization, particularly when coupling sterically hindered amino acids.

Ester Bond Formation: The ester bond that defines depsipeptides can be formed through various esterification methods, such as Yamaguchi or Steglich esterification. The formation of these bonds can be challenging, especially when involving sterically hindered alcohols or carboxylic acids.

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. For this compound, this would involve synthesizing and testing a series of analogues to identify the key structural features required for its nematocidal effects.

Impact of Amino Acid Substitutions and Stereochemistry on Biological Activity

To probe the SAR of this compound, researchers would systematically modify its constituent amino and hydroxy acids. Key areas of investigation would include:

Amino Acid Substitution: Replacing individual amino acids with others (e.g., with different side chains, such as polar, nonpolar, or charged) would reveal the importance of each residue for activity. For example, substituting a key hydrophobic amino acid with a polar one could significantly decrease activity if hydrophobic interactions are crucial for target binding.

Below is a hypothetical data table illustrating how SAR data for this compound analogues might be presented.

| Analogue | Modification | Relative Activity (%) |

| This compound | None (Natural Product) | 100 |

| Analogue 1 | Ala at position X -> Gly | 80 |

| Analogue 2 | Val at position Y -> Ala | 50 |

| Analogue 3 | L-Val at position Y -> D-Val | <10 |

| Analogue 4 | Hydroxy acid Z -> Alanine | <5 |

Significance of the Cyclic Depsipeptide Architecture for Efficacy

The cyclic nature of depsipeptides is often crucial for their biological activity. The macrocycle constrains the molecule into a specific three-dimensional shape, or bioactive conformation, which is necessary for binding to its target. To test the importance of the cyclic structure of this compound, a linear precursor could be synthesized and tested for its nematocidal activity. It is generally expected that the linear version would show significantly reduced or no activity, highlighting the role of the cyclic scaffold in pre-organizing the key binding elements for effective interaction with its biological target.

Evaluation of Analogue Modification Effects on Potency

Detailed research on the synthesis of analogues of this compound and the subsequent evaluation of their structure-activity relationships (SAR) is not extensively available in the current body of scientific literature. The primary research on this compound has focused on its isolation from Australian marine sponges, specifically Phoriospongia sp. and Callyspongia bilamellata, and the characterization of its nematocidal properties. nih.gov

This compound, along with its counterpart Phoriospongin A, was identified as a novel depsipeptide with potent activity against the parasitic nematode Haemonchus contortus. nih.gov The initial discovery highlighted its potential as a new class of anthelmintic agents. However, follow-up studies detailing the synthetic modification of the this compound scaffold and the impact of these changes on its biological potency have not been published.

Consequently, there is a lack of publicly available data, such as IC₅₀ or EC₅₀ values, for a series of this compound analogues that would allow for a comprehensive analysis of the effects of structural modifications on its potency. The generation of such data would require a dedicated medicinal chemistry program focused on:

Total Synthesis: Development of a robust and flexible total synthesis of the this compound core structure.

Analogue Design and Synthesis: The systematic modification of various parts of the molecule, including the amino acid residues, the polyketide side chain, and the macrocyclic ring size.

Biological Screening: The evaluation of the synthesized analogues in relevant bioassays to determine their nematocidal activity.

Without such studies, a detailed discussion on the evaluation of analogue modification effects on the potency of this compound cannot be provided. The scientific community awaits further research in this area to unlock the full therapeutic potential of this marine natural product.

Future Research Directions and Translational Potential

Advancements in Microscale Analytical Techniques for New Phoriospongin B Discoveries

The discovery of novel natural products, including new analogues of this compound, is often hampered by the minute quantities produced by the source organism. Future exploration will heavily rely on advancements in microscale analytical techniques. ku.dk Modern separation methods like liquid chromatography (LC) and capillary electrophoresis (CE) coupled with mass spectrometry are crucial for this work. ku.dk The development of advanced analytical and sample preparation tools is a primary focus for researchers when dealing with limited sample sizes or low concentrations of target molecules. ku.dk

These cutting-edge analytical chemistry approaches are essential for tackling challenges in pharmaceutical research. ku.dk The application of microfluidics, micro-nano engineering, and polymer science can lead to next-generation high-throughput workflows. ku.dk Such technologies will be instrumental in analyzing the complex chemical matrix of marine sponges to isolate and identify previously undetected this compound variants that may possess enhanced bioactivity or novel therapeutic properties.

In-Depth Biosynthetic Pathway Elucidation and Genetic Engineering Approaches

A significant question in marine natural product chemistry is the true biological source of the compounds. It is often hypothesized that symbiotic microorganisms living within the sponge are the actual producers of secondary metabolites. nih.govdeakin.edu.au Sponges can host a diverse range of symbionts, including bacteria and fungi. nih.govdeakin.edu.auresearchgate.net For instance, the antibiotic polybrominated biphenyl (B1667301) ethers from the sponge Dysidea herbacea are actually produced by an endosymbiotic cyanobacterium. nih.govdeakin.edu.au Therefore, a critical future step is to determine whether the this compound biosynthetic machinery resides within the genome of the sponge (Phoriospongia sp. or Callyspongia bilamellata) or a microbial associate. researchgate.netacs.org

Elucidating the biosynthetic pathway is essential for ensuring a sustainable supply of the compound. mdpi.com This process involves identifying the genes and enzymes responsible for constructing the molecule. psu.edu Once the biosynthetic gene cluster is identified, genetic engineering techniques can be employed. britannica.compressbooks.pub Genetic engineering is the direct manipulation of an organism's genome using biotechnology. libretexts.org This could involve transferring the entire pathway into a host organism like E. coli or yeast, which can be grown in large-scale fermenters to produce this compound or novel, engineered analogues. mdpi.comlibretexts.orgyoutube.com This approach bypasses the need to harvest marine sponges and allows for the creation of new compounds through pathway engineering. nih.gov

Rational Design and Directed Synthesis of Potent this compound Analogues

Rational design harnesses an understanding of biology and chemistry to predictably engineer new molecules. harvard.edu Based on the known structure of this compound, researchers can design and synthesize analogues with potentially improved potency, selectivity, and pharmacokinetic properties. The core structure of this compound can serve as a scaffold for the creation of new therapeutic agents. researchgate.net

This approach involves creating a library of related compounds by systematically modifying different parts of the this compound molecule. The structure-activity relationship (SAR) can then be studied to understand which chemical features are critical for its anthelmintic activity. uq.edu.au This knowledge allows for the directed synthesis of analogues that are more effective than the parent compound. Such a strategy is a cornerstone of modern drug discovery, aiming to optimize a natural product lead into a clinical candidate.

Preclinical Development of this compound as a Lead Anthelmintic Agent for Therapeutic Applications

This compound and its analogue Phoriospongin A have demonstrated significant nematocidal activity against Haemonchus contortus, a parasitic roundworm of major concern in livestock. nih.govdeakin.edu.au Phoriospongin A and B displayed LD99 values of 100 and 194 μg/mL, respectively, against this nematode. nih.govdeakin.edu.au This established bioactivity positions this compound as a promising lead compound for development as an anthelmintic drug.

The next phase involves extensive preclinical development. This process would include expanded efficacy studies against a wider range of parasitic nematodes, both in vitro and in vivo. Further research would focus on understanding its mechanism of action, determining how it kills the nematodes. A crucial component of preclinical studies is the evaluation of the compound's metabolic fate and stability. These studies are essential to build a comprehensive profile of this compound and to justify its progression towards clinical trials for veterinary or even human therapeutic applications.

Exploration of Additional Therapeutic Activities in Defined Biological Models

While the anthelmintic properties of this compound are its most prominent feature, many marine natural products exhibit a wide range of biological effects. nih.govresearchgate.net The complex and unique structure of this compound suggests it may interact with various cellular targets, potentially leading to other therapeutic applications.

Future research should involve screening this compound against a diverse array of biological targets and disease models. A rational screening design is necessary to assess its full potential as a drug. nih.govdeakin.edu.au For example, compounds with structures favorable for protein binding should be tested against multiple protein targets. nih.govdeakin.edu.au This could uncover previously unknown activities, such as antiviral, anticancer, or anti-inflammatory effects. The use of defined biological models, such as specific cell lines or animal models of disease, is crucial for identifying and validating any new therapeutic potential. hellonote.com

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Phoriospongin B’s biological activity?

- Methodological Approach : Use frameworks like PICO (Population: biological targets; Intervention: this compound exposure; Comparison: control/alternative compounds; Outcome: measurable bioactivity) to narrow the scope . For example: “Does this compound (I) inhibit [specific enzyme] (P) compared to [control compound] (C), as measured by [assay] (O)?” Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Q. What experimental design principles are critical for studying this compound’s mechanism of action?

- Methodological Approach :

- Include positive and negative controls (e.g., known inhibitors/solvents) to validate assay specificity .

- Use replication (biological and technical replicates) to ensure statistical robustness .

- Predefine statistical methods (e.g., ANOVA for dose-response curves) to avoid post-hoc bias .

- Document protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental reproducibility) .

Q. How should researchers conduct a literature review to identify gaps in this compound studies?

- Methodological Approach :

-

Search databases (PubMed, SciFinder) using keywords: “this compound,” “[target pathway],” “marine sponge metabolites.”

-

Track citation networks to identify conflicting findings or understudied applications (e.g., antiviral vs. anticancer focus) .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

-

Use concept maps to visualize relationships between this compound’s structural features and reported bioactivities .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across studies be resolved?

- Methodological Approach :

- Perform meta-analysis of existing data to assess variability sources (e.g., assay conditions, compound purity) .

- Design validation experiments using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm mechanisms .

- Apply sensitivity analysis to evaluate whether minor protocol differences (e.g., pH, temperature) significantly alter outcomes .

Q. What strategies optimize the synthesis of this compound for structural-activity studies?

- Methodological Approach :

- Use Design of Experiments (DOE) to test reaction parameters (e.g., catalysts, solvents) for yield optimization .

- Characterize intermediates via LC-MS/NMR to identify bottlenecks in synthetic pathways .

- Compare results with marine sponge extraction data to validate biosynthetic relevance .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

- Methodological Approach :

- Employ multi-technique validation :

- HPLC-UV/HRMS for purity assessment (>95%) .

- 2D-NMR (COSY, HSQC) to confirm stereochemistry .

- Cross-reference spectral data with published libraries (e.g., MarinLit for marine natural products) .

Q. What computational approaches predict this compound’s bioactivity against novel targets?

- Methodological Approach :

- Build QSAR models using descriptors like logP, polar surface area, and docking scores against target proteins .

- Validate predictions with in vitro assays on high-priority targets (e.g., kinases implicated in cancer) .

- Use machine learning (random forests, neural networks) to prioritize targets based on multi-omics data .

Q. How can reproducibility in this compound research be enhanced?

- Methodological Approach :

- Publish detailed supplemental materials (e.g., step-by-step synthesis protocols, raw spectral data) in alignment with journal guidelines .

- Share open datasets via repositories (e.g., Zenodo) with metadata on experimental conditions .

- Use standardized reference compounds in bioassays to calibrate inter-lab variability .

Data Presentation and Documentation

- Tables : Include shell tables in early drafts to map variables (e.g., IC50 values, solvent systems) to research questions .

- Figures : Ensure graphs adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): label axes, specify error bars (SD vs. SEM), and cite raw data sources .

- Appendices : Deposit large datasets (e.g., NMR spectra, dose-response curves) as supplementary files with descriptive titles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.